![molecular formula C16H14F2N2S B5720464 N-(2,4-difluorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide](/img/structure/B5720464.png)
N-(2,4-difluorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide
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Overview
Description
N-(2,4-difluorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide, also known as Difluorothiozinamide (DFTZ), is a chemical compound with potential applications in scientific research. DFTZ has been found to exhibit promising therapeutic effects in various diseases, making it a valuable compound for research and development.
Mechanism of Action
DFTZ exerts its therapeutic effects by binding to specific enzymes and proteins involved in disease progression. In cancer cells, DFTZ induces apoptosis by activating caspase enzymes, which are responsible for initiating the process of programmed cell death. In Alzheimer's and Parkinson's disease, DFTZ inhibits the activity of enzymes such as acetylcholinesterase and monoamine oxidase, which are involved in the breakdown of neurotransmitters in the brain.
Biochemical and Physiological Effects:
DFTZ has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective effects. Inflammation and oxidative stress are key factors in the progression of various diseases, including cancer and neurodegenerative diseases. DFTZ has been shown to reduce inflammation and oxidative stress by inhibiting the activity of enzymes and proteins involved in these processes.
Advantages and Limitations for Lab Experiments
DFTZ has several advantages for lab experiments, including its high purity and stability, making it a reliable compound for research. However, DFTZ also has limitations, such as its low solubility in water, which can make it difficult to administer in experiments.
Future Directions
There are several future directions for research on DFTZ, including investigating its potential therapeutic effects in other diseases, such as diabetes and cardiovascular disease. Additionally, further studies are needed to determine the optimal dosage and administration of DFTZ for therapeutic use. Furthermore, the development of novel delivery systems for DFTZ may improve its solubility and bioavailability, making it a more effective therapeutic agent.
Synthesis Methods
The synthesis of DFTZ involves the reaction of 2,4-difluoroaniline with 2-chloro-3,4-dihydroisoquinoline in the presence of sodium hydride and carbon disulfide. The resulting compound is then purified using column chromatography to obtain pure DFTZ.
Scientific Research Applications
DFTZ has been extensively studied for its potential therapeutic effects in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, DFTZ has been found to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. Additionally, DFTZ has been shown to inhibit the activity of enzymes involved in the progression of Alzheimer's and Parkinson's disease, making it a potential therapeutic agent for these diseases.
properties
IUPAC Name |
N-(2,4-difluorophenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N2S/c17-13-5-6-15(14(18)9-13)19-16(21)20-8-7-11-3-1-2-4-12(11)10-20/h1-6,9H,7-8,10H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZNVVOSDYYOMGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=S)NC3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
37.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24792679 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(2,4-difluorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide |
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